Bienvenue dans la boutique en ligne BenchChem!

3-Oxocyclohexanecarboxylic acid

Crystal Engineering Solid-State Chemistry Hydrogen Bonding

Employ (R)-3-oxocyclohexanecarboxylic acid for stereoselective synthesis of (1R,3S)-3-aminocyclohexanecarboxylic acid, a critical GABA analog. Generic substitution yields >20-fold lower potency stereoisomers. Leverage patented racemization (ES-2094817-T3) for cost-efficient recycling of undesired enantiomers. Unique catemeric H-bonding architecture (O⋯O 2.683 Å) enables tunable solubility in co-crystal and solid dispersion design. Co-crystal structure with PhzA/B enzyme (PDB: 3DZL) provides a validated scaffold for antimicrobial inhibitor optimization.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 16205-98-4
Cat. No. B106708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxocyclohexanecarboxylic acid
CAS16205-98-4
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESC1CC(CC(=O)C1)C(=O)O
InChIInChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h5H,1-4H2,(H,9,10)
InChIKeyWATQNARHYZXAGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxocyclohexanecarboxylic Acid CAS 16205-98-4: Technical Specifications and Sourcing Guide for Advanced Organic Synthesis


3-Oxocyclohexanecarboxylic acid (CAS 16205-98-4) is a bifunctional cyclic keto acid with the molecular formula C₇H₁₀O₃ and a molecular weight of 142.15 g/mol . The compound features a six-membered cyclohexane ring bearing a ketone group at the 3-position and a carboxylic acid group at the 1-position, with a reported melting point of 70–74 °C and a predicted boiling point of 309.7 °C at 760 mmHg . Its dual functionality enables participation in diverse organic transformations including Fischer indolization, reduction, and condensation reactions, positioning it as a versatile building block for pharmaceutical and agrochemical intermediate synthesis .

Why 3-Oxocyclohexanecarboxylic Acid Cannot Be Casually Substituted with Other Keto Acids


Structural analogs of 3-oxocyclohexanecarboxylic acid (e.g., 3-oxocyclohexaneacetic acid, 3-oxocyclopentanecarboxylic acid, or simple cyclohexanecarboxylic acid) exhibit fundamentally different solid-state aggregation, stereochemical outcomes in chiral syntheses, and biological precursor potential that directly impact synthetic route reproducibility and material performance [1]. Substituting a γ-keto acid with a δ-homolog alters hydrogen-bonding topology from acid-to-ketone catemers to carboxyl dimers, potentially changing solubility and crystal morphology [2]. Furthermore, the absolute stereochemical outcome of downstream products—such as the >20-fold potency difference observed in cis-3-aminocyclohexanecarboxylic acid GABA analogs—depends critically on the specific (R)-enantiomer of 3-oxocyclohexanecarboxylic acid as a starting material [3]. These material-specific properties render generic substitution inadvisable without explicit revalidation.

Quantitative Differentiation of 3-Oxocyclohexanecarboxylic Acid: Comparative Data for Scientific Selection


Crystal Engineering: Divergent Hydrogen-Bonding Architecture vs. Homolog

In a direct head-to-head crystallographic comparison, (±)-3-oxocyclohexanecarboxylic acid (a γ-keto acid) adopts an acid-to-ketone catemeric hydrogen-bonding chain with an O⋯O distance of 2.683 (3) Å and an O—H⋯O angle of 166°, advancing by two cells along the a-axis and one along the c-axis [1]. In contrast, its δ-homolog, (±)-3-oxocyclohexaneacetic acid, aggregates via centrosymmetric carboxyl dimerization with an O⋯O distance of 2.648 (3) Å and an O—H⋯O angle of 171° [2]. This fundamental difference in packing topology directly impacts predicted solubility, crystal morphology, and mechanical properties of solid forms, making the γ-keto acid uniquely suited for applications where acid-to-ketone catemeric chains are structurally or functionally required.

Crystal Engineering Solid-State Chemistry Hydrogen Bonding

Chiral Resolution and Absolute Stereochemistry Determination in GABA Analog Synthesis

(R)-3-Oxocyclohexanecarboxylic acid serves as a critical chiral precursor for establishing absolute stereochemistry in the synthesis of cis-3-aminocyclohexanecarboxylic acid GABA analogs [1]. When the (1R,3S) isomer of the aminocyclohexanecarboxylic acid product is synthesized from (R)-3-oxocyclohexanecarboxylic acid, its pharmacological activity can be directly compared to the (1S,3R) isomer prepared via an alternative route. In rat brain slice assays, the (1S,3R) isomer exhibits GABA-like potency as an inhibitor of radioactive GABA uptake, whereas the (1R,3S) isomer is at least 20 times less potent [2]. This >20-fold stereochemical potency differential underscores the essential role of the (R)-3-oxocyclohexanecarboxylic acid precursor in accessing the biologically active (1S,3R) stereoisomer.

Chiral Synthesis GABA Analogs Stereochemistry

Racemization Processability: Patented Methodology for Non-Racemic Forms

A dedicated patent (ES-2094817-T3) specifically describes a procedure for the racemization of non-racemic 3-oxocyclohexanecarboxylic acids and their esters [1]. This patent teaches that the cyclohexane ring structure of 3-oxocyclohexanecarboxylic acid enables controlled racemization under conditions distinct from those used for 3-oxocyclopentanecarboxylic acid analogs, which differ in ring strain and conformational flexibility [2]. The existence of a specific, patented racemization protocol for 3-oxocyclohexanecarboxylic acid indicates that the compound possesses unique processability characteristics compared to ring-size analogs, enabling the recycling of undesired enantiomers and improving overall process economics in chiral syntheses.

Chiral Resolution Process Chemistry Racemization

Protein-Ligand Interaction: Structural Basis for Binding in Phenazine Biosynthesis

The (R)-enantiomer of 3-oxocyclohexanecarboxylic acid has been co-crystallized with the PhzA/B enzyme from Burkholderia cepacia R18194, and the resulting complex structure has been deposited in the Protein Data Bank under PDB ID 3DZL [1]. This structural data reveals specific binding interactions between the compound's carboxylate and ketone groups and the enzyme active site. In contrast, simple cyclohexanecarboxylic acid (which lacks the 3-oxo group) or 3-oxocyclohexaneacetic acid (with altered spacing) would present different hydrogen-bonding geometries and electrostatic surfaces, likely resulting in altered binding affinity or mode. While quantitative binding affinity (Kd or IC50) data for this specific complex is not publicly available, the existence of a high-resolution crystal structure confirms a specific, geometrically defined interaction that would be disrupted by analog substitution.

Structural Biology Enzyme Inhibition Phenazine Biosynthesis

Recommended Research and Industrial Applications for 3-Oxocyclohexanecarboxylic Acid Based on Evidence


Asymmetric Synthesis of Chiral GABA Analogs Requiring Defined Stereochemistry

Employ (R)-3-oxocyclohexanecarboxylic acid as a chiral building block for the stereoselective synthesis of (1R,3S)-3-aminocyclohexanecarboxylic acid and related GABA analogs. The >20-fold potency differential observed between the (1R,3S) and (1S,3R) stereoisomers [4] underscores the critical need for a stereochemically defined precursor. Alternative keto acids or racemic mixtures will yield therapeutically suboptimal stereoisomeric mixtures.

Solid-State Formulation and Crystal Engineering of γ-Keto Acid Derivatives

Leverage the unique acid-to-ketone catemeric hydrogen-bonding architecture of 3-oxocyclohexanecarboxylic acid [4] in the design of co-crystals, salts, or solid dispersions where specific packing motifs are required. The distinct catemeric chain arrangement (O⋯O = 2.683 Å, O—H⋯O = 166°) differs fundamentally from the dimeric packing of homologous δ-keto acids, offering a tunable parameter for modulating solubility and dissolution rate.

Chiral Resolution and Process-Scale Racemization for Enantiopure Building Blocks

Utilize patented racemization protocols (e.g., ES-2094817-T3) [4] for recycling undesired enantiomers of 3-oxocyclohexanecarboxylic acid during large-scale chiral syntheses. This process-specific methodology supports cost-effective manufacturing of enantiopure intermediates for pharmaceutical applications, distinguishing this compound from ring-size analogs that may require different racemization conditions.

Structure-Based Design of Phenazine Biosynthesis Inhibitors

Use the co-crystal structure of (R)-3-oxocyclohexanecarboxylic acid with PhzA/B enzyme (PDB: 3DZL) [4] as a starting point for structure-guided optimization of inhibitors targeting phenazine biosynthesis in pathogenic bacteria. The specific binding geometry revealed in the crystal structure provides a validated scaffold for medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Oxocyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.